molecular formula C₁₁H₁₄N₅O₅P B1146314 Carbovir Monophosphate CAS No. 144490-73-3

Carbovir Monophosphate

Cat. No.: B1146314
CAS No.: 144490-73-3
M. Wt: 327.23
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Description

Carbovir monophosphate (CBV-MP) is an intermediate metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir, used in the treatment of HIV-1 infection. Abacavir undergoes intracellular phosphorylation to form abacavir monophosphate (ABC-MP), which is subsequently deaminated by cytosolic enzymes to CBV-MP. This metabolite is further phosphorylated to carbovir triphosphate (CBV-TP), the active form that inhibits HIV reverse transcriptase (RT) by competing with endogenous dGTP and terminating viral DNA synthesis .

CBV-MP is pivotal in the pharmacodynamics of abacavir, as its formation determines the ultimate intracellular concentration of CBV-TP. Unlike other NRTIs, abacavir’s metabolic pathway involves a unique deamination step at the monophosphate stage, distinguishing CBV-MP from metabolites of structurally similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

    Hydrolysis: Acidic or enzymatic conditions, water.

    Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Scientific Research Applications

Metabolic Pathways

  • Conversion to Carbovir Monophosphate :
    • Carbovir undergoes deamination by cytosolic enzymes to form this compound.
    • This compound is then phosphorylated to form its diphosphate and subsequently triphosphate forms, primarily through the action of guanylate kinase and other cellular kinases .
  • Enantiomeric Efficiency :
    • Studies indicate that the (-)-enantiomer of carbovir is significantly more efficient as a substrate for guanylate kinase than the (+)-enantiomer, being 7000 times more effective .

Clinical Applications

  • HIV Treatment :
    • This compound is a critical component in regimens involving abacavir, where it enhances antiviral efficacy against HIV-1. Its incorporation into viral DNA effectively halts replication, making it a valuable tool in antiretroviral therapy .
  • Resistance Mechanisms :
    • Research has shown that mutations in HIV reverse transcriptase can lead to resistance against carbovir. Specifically, the M184V mutation reduces the efficiency of CBV-TP incorporation into DNA . Understanding these resistance pathways is essential for developing effective treatment strategies.

Case Studies and Research Findings

StudyFocusFindings
Parker et al. (1991)Mechanism of InhibitionDemonstrated that CBV-TP inhibits HIV reverse transcriptase and human DNA polymerases, indicating selective antiviral activity .
PharmGKB Summary (2014)Metabolism and EfficacyFound that (-)-carbovir 5'-monophosphate was significantly more efficient in metabolic pathways compared to its (+) counterpart, emphasizing stereoselectivity in therapeutic applications .
Vince et al. (1988)Antiviral ActivityEstablished potent anti-HIV activity of carbovir in vitro, supporting its clinical relevance in HIV treatment .

Mechanism of Action

Carbovir Monophosphate exerts its effects primarily through its conversion to the active triphosphate form. This triphosphate inhibits HIV reverse transcriptase, an enzyme crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, effectively halting the replication process. The compound specifically targets the viral polymerase, with minimal effects on host cellular enzymes .

Comparison with Similar Compounds

Structural and Metabolic Pathways

Table 1: Key Structural and Metabolic Features of CBV-MP and Analogous Compounds

Compound Parent Drug Metabolic Pathway Key Enzymes Involved
Carbovir Monophosphate Abacavir ABC → ABC-MP (adenosine phosphotransferase) → CBV-MP (deaminase) → CBV-TP Adenosine phosphotransferase, deaminase, guanylate kinase
Lamivudine-MP Lamivudine 3TC → 3TC-MP (deoxycytidine kinase) → 3TC-DP → 3TC-TP Deoxycytidine kinase
AZT-MP Zidovudine AZT → AZT-MP (thymidine kinase) → AZT-DP → AZT-TP Thymidine kinase
ddI-MP Didanosine ddI → ddI-MP (cytosolic 5'-nucleotidase) → ddA-MP → ddA-DP → ddA-TP Cytosolic 5'-nucleotidase

Key Differences :

  • CBV-MP requires deamination of ABC-MP, a step absent in other NRTIs like lamivudine or zidovudine.
  • Unlike ddI-MP, which is phosphorylated via cytosolic 5'-nucleotidase, CBV-MP formation involves adenosine phosphotransferase and deaminase .

Inhibitory Activity and Mechanism

Table 2: Inhibitory Activity of Triphosphate Metabolites Against HIV Reverse Transcriptase

Triphosphate Parent Drug Apparent Ki (μM) Mechanism of Inhibition Resistance Mutations
CBV-TP Abacavir 0.03–0.05 Competes with dGTP, chain termination L74V, M184V, Y115F
AZT-TP Zidovudine 0.01–0.03 Chain termination, competitive inhibition M41L, D67N, K70R, T215Y
3TC-TP Lamivudine 0.002–0.005 Chain termination, steric hindrance M184V
ddG-TP Dideoxyguanosine 0.05–0.10 Competes with dGTP, chain termination K65R, L74V

Key Findings :

  • CBV-TP exhibits a Ki similar to AZT-TP but higher than 3TC-TP, indicating moderate potency .
  • Resistance mutations (e.g., L74V, M184V) reduce CBV-TP incorporation efficiency by enhancing dGTP selectivity over CBV-TP .

Resistance Profiles

  • CBV-MP vs. AZT-MP : Mutations like M184V confer resistance to both CBV-TP and 3TC-TP but enhance ATP-mediated excision of AZT-MP. Conversely, CBV-MP excision is less affected by these mutations .
  • CBV-MP vs. ddI-MP : The L74V mutation increases resistance to CBV-TP and ddI-TP by altering dNTP binding affinity in RT .

Pharmacokinetic and Toxicity Considerations

  • CBV-MP vs. 1592U89-MP : The prodrug 1592U89 forms CBV-TP but avoids systemic CBV exposure, reducing toxicity compared to direct CBV administration .
  • CBV-TP vs.

Biological Activity

Carbovir monophosphate (CBV-MP) is a significant compound in the realm of antiviral therapy, particularly for its role in treating HIV infections. This article delves into its biological activity, metabolism, mechanism of action, and clinical implications, supported by relevant data tables and case studies.

Overview of this compound

Carbovir is a carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. Upon administration, it is phosphorylated to form this compound, which is subsequently converted into its active triphosphate form (CBV-TP). The triphosphate form is crucial for its antiviral activity as it acts as a substrate for HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.

The metabolism of carbovir involves several enzymatic steps:

  • Deamination : Carbovir is first deaminated to form this compound.
  • Phosphorylation : CBV-MP undergoes two additional phosphorylation steps to yield CBV-TP.

Table 1: Enzymatic Conversion of Carbovir

CompoundEnzyme InvolvedProduct
CarbovirCytosolic deaminaseCarbovir MP
Carbovir MPVarious kinases (e.g., GMP kinase)Carbovir TP

Research indicates that CBV-MP is significantly more effective as a substrate for GMP kinase than its enantiomer, with a substrate efficiency approximately 7,000 times greater for the (-)-enantiomer compared to the (+)-enantiomer . This high efficiency underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Antiviral Activity

Carbovir exhibits potent antiviral properties against HIV-1. The active triphosphate form inhibits reverse transcriptase by competing with the natural substrate dGTP, leading to premature termination of viral DNA synthesis. Clinical studies have shown that CBV-TP can effectively reduce viral loads in patients undergoing antiretroviral therapy.

Case Study: Efficacy in HIV Treatment
A study involving HIV-infected individuals demonstrated that patients treated with regimens including carbovir showed significant reductions in viral load and improvements in CD4 counts. One participant, who had been on various NRTIs and protease inhibitors, experienced a drop in HIV RNA levels from 1,338 copies/mL to undetectable levels after switching to a regimen containing carbovir .

Resistance Mechanisms

Despite its efficacy, resistance to carbovir can develop. A notable mutation in HIV-1 reverse transcriptase (M184V) has been associated with reduced susceptibility to CBV-TP. This mutation alters the enzyme's affinity for CBV-TP compared to dGTP, leading to decreased incorporation of the drug into viral DNA . Understanding these resistance patterns is critical for optimizing treatment regimens.

Table 2: Resistance Mutations Impacting Carbovir Efficacy

MutationEffect on EfficacyMechanism
M184VReduced susceptibilityDecreased affinity for CBV-TP
Other mutationsVariable effectsAltered enzyme kinetics or substrate competition

Q & A

Basic Research Questions

Q. What are the key enzymatic steps involved in the intracellular activation of abacavir (ABC) to carbovir monophosphate (CBV-MP)?

  • Methodological Answer : ABC undergoes sequential enzymatic modifications:

Phosphorylation : ABC is converted to ABC-5’-monophosphate (ABC-MP) by adenosine phosphotransferase (APT).

Deamination : ABC-MP is deaminated by cytosolic deaminases (e.g., adenosine deaminase) to form CBV-MP.

Further Phosphorylation : CBV-MP is phosphorylated to its diphosphate (CBV-DP) and triphosphate (CBV-TP) forms via nucleotide kinases (e.g., deoxycytidine monophosphate kinase).
Key Techniques: Radiolabeled ABC tracking, HPLC for metabolite separation, and LC-MS/MS for quantification .

Q. What analytical techniques are recommended for quantifying intracellular CBV-MP levels in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS with Ion-Pair Chromatography : Direct separation of phosphorylated metabolites using non-reverse-phase conditions (e.g., tetrabutylammonium acetate as ion-pairing agent).
  • Indirect Quantification : Dephosphorylation of CBV-MP to carbovir (CBV) followed by reverse-phase LC-MS/MS.
    Validation: Calibration curves with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-CBV-MP) ensure precision .

Q. How does CBV-MP contribute to the inhibition of HIV-1 reverse transcriptase (RT)?

  • Methodological Answer : CBV-TP (the active triphosphate form) competes with endogenous dGTP for incorporation into viral DNA. Its incorporation terminates DNA chain elongation due to the lack of a 3’-hydroxyl group. Key Assays:

  • RT Inhibition Assays : Measure IC₅₀ values using template-primer systems (e.g., poly(rC)-oligo(dG)).
  • Pre-steady-state Kinetics : Quantify incorporation efficiency (kₚₒₗ) and binding affinity (Kd) using rapid quench-flow techniques .

Advanced Research Questions

Q. How do mutations in HIV-1 RT (e.g., L74V, M184V) affect the incorporation efficiency of CBV-TP, and what methods are used to study resistance mechanisms?

  • Methodological Answer : Mutations alter RT’s substrate selectivity:

  • L74V : Reduces CBV-TP binding via steric hindrance, favoring dGTP.
  • M184V : Enhances discrimination against CBV-TP through altered active-site geometry.
    Experimental Approaches:
  • Steady-State Kinetics : Compare kcat/Km ratios for CBV-TP vs. dGTP in wild-type and mutant RT.
  • Excision Assays : Measure ATP- or PPi-mediated removal of CBV-MP-terminated DNA using radiolabeled primers .

Q. What experimental models are suitable for studying CBV-MP’s role in HIV resistance development beyond enzymatic activity?

  • Methodological Answer :

  • Site-Directed Mutagenesis : Introduce RT mutations (e.g., L74V/Y115F/M184V) into viral clones for fitness assays.
  • Viral Replication Competence : Use T-cell lines (e.g., MT-4) to compare viral load suppression in the presence of CBV-MP.
  • Structural Studies : Cryo-EM or X-ray crystallography to resolve RT-CBV-TP interaction dynamics .

Q. How can researchers assess CBV-MP’s off-target effects on host enzymes like soluble guanylate cyclase (sGC)?

  • Methodological Answer :

  • In Vitro Enzyme Assays : Purify sGC and measure cGMP production via ELISA or fluorescence in the presence of CBV-TP and alternative substrates (e.g., ITP).
  • Cellular Models : Evaluate endothelial dysfunction via flow-mediated dilatation (FMD) in primary cells exposed to CBV-MP.
    Key Finding: CBV-TP may shift sGC substrate preference to ITP, reducing cGMP synthesis .

Q. What are the challenges in maintaining CBV-MP stability during in vitro experiments, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of phosphate groups or deamination.
  • Stabilization Strategies :
  • Use low-temperature storage (-80°C) with cryoprotectants (e.g., glycerol).
  • Avoid repeated freeze-thaw cycles; aliquot samples.
  • Employ phosphatase inhibitors (e.g., sodium fluoride) in cell lysates .

Q. Contradictions and Nuances

  • Resistance Mechanism Complexity : The triple mutant RT (L74V/Y115F/M184V) shows no kinetic advantage in CBV-TP incorporation or excision but may confer resistance via improved viral fitness. This highlights the need to combine enzymatic assays with cellular replication studies .
  • sGC Substrate Shift : While CBV-TP’s effect on sGC is hypothesized, direct evidence linking CBV-MP to cardiovascular risks (e.g., reduced FMD) requires further validation in clinical samples .

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRNVIJFVCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433559
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144490-73-3
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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